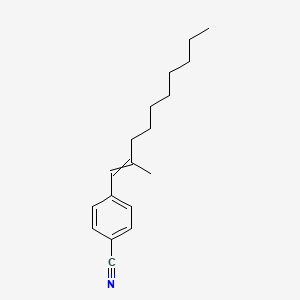![molecular formula C12H14N2 B14508880 2-[(4,5-Dimethyl-2H-pyrrol-2-ylidene)methyl]-1-methyl-1H-pyrrole CAS No. 62886-34-4](/img/structure/B14508880.png)
2-[(4,5-Dimethyl-2H-pyrrol-2-ylidene)methyl]-1-methyl-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4,5-Dimethyl-2H-pyrrol-2-ylidene)methyl]-1-methyl-1H-pyrrole is a heterocyclic organic compound. It is part of the pyrrole family, which is known for its aromatic properties and presence in various natural and synthetic compounds. Pyrroles are significant in both biological systems and industrial applications due to their unique chemical properties.
Métodos De Preparación
The synthesis of 2-[(4,5-Dimethyl-2H-pyrrol-2-ylidene)methyl]-1-methyl-1H-pyrrole typically involves the reaction of 4,5-dimethyl-2H-pyrrole with formaldehyde and a methylating agent under controlled conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the desired product. Industrial production methods may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity .
Análisis De Reacciones Químicas
2-[(4,5-Dimethyl-2H-pyrrol-2-ylidene)methyl]-1-methyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrrole derivatives.
Substitution: Electrophilic substitution reactions are common, where halogens or other substituents replace hydrogen atoms on the pyrrole ring. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Aplicaciones Científicas De Investigación
2-[(4,5-Dimethyl-2H-pyrrol-2-ylidene)methyl]-1-methyl-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: This compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stable aromatic structure
Mecanismo De Acción
The mechanism of action of 2-[(4,5-Dimethyl-2H-pyrrol-2-ylidene)methyl]-1-methyl-1H-pyrrole involves its interaction with various molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, altering their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
2-[(4,5-Dimethyl-2H-pyrrol-2-ylidene)methyl]-1-methyl-1H-pyrrole can be compared with other similar compounds such as:
2,5-Dimethylpyrrole: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
3,5-Dimethylpyrrole: Used in the production of dyes and pigments.
4,4-Difluoro-1,3,5,7,8-pentamethyl-4-bora-3a,4a-diaza-s-indacene: A fluorescent dye with high quantum yield.
1,3,5,7-Tetramethyl-8-phenyl-4,4-difluoroboradiazaindacene: Another fluorescent dye used in various imaging applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for a variety of specialized applications .
Propiedades
Número CAS |
62886-34-4 |
|---|---|
Fórmula molecular |
C12H14N2 |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
2,3-dimethyl-5-[(1-methylpyrrol-2-yl)methylidene]pyrrole |
InChI |
InChI=1S/C12H14N2/c1-9-7-11(13-10(9)2)8-12-5-4-6-14(12)3/h4-8H,1-3H3 |
Clave InChI |
HUPCVQGPBGILEC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC2=CC=CN2C)N=C1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl {[(4-methylphenyl)sulfanyl]methyl}phosphonate](/img/structure/B14508798.png)




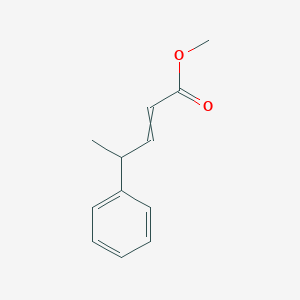
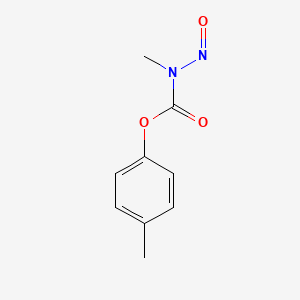
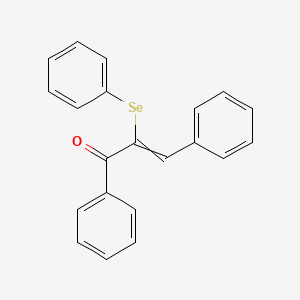
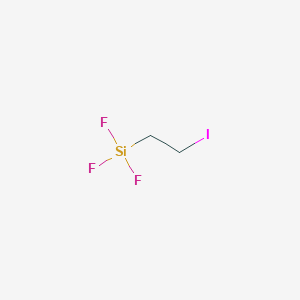
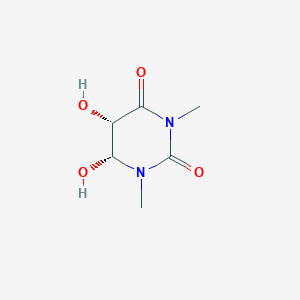
![N-(Propan-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B14508862.png)
![[2,6-Dimethyl-4-(prop-2-yn-1-yl)phenyl]methanol](/img/structure/B14508871.png)

